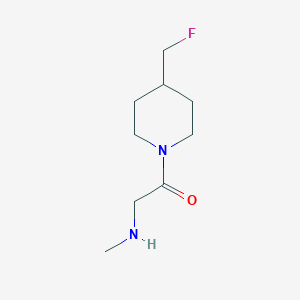
1-(4-(Fluoromethyl)piperidin-1-yl)-2-(methylamino)ethan-1-one
説明
1-(4-(Fluoromethyl)piperidin-1-yl)-2-(methylamino)ethan-1-one is a useful research compound. Its molecular formula is C9H17FN2O and its molecular weight is 188.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(4-(Fluoromethyl)piperidin-1-yl)-2-(methylamino)ethan-1-one (CAS Number: 2097944-02-8) is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacodynamics, therapeutic implications, and related case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 242.33 g/mol. The structure features a piperidine ring substituted with a fluoromethyl group and a methylamino group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C13H23FN2O |
| Molecular Weight | 242.33 g/mol |
| CAS Number | 2097944-02-8 |
| Purity | 98% |
Pharmacodynamics
Research indicates that compounds similar to This compound exhibit significant interactions with various neurotransmitter systems, particularly those involving dopamine and norepinephrine. The presence of the piperidine moiety is often linked to enhanced binding affinity to these receptors, potentially leading to stimulant effects.
Neuropharmacological Effects
Preliminary studies suggest that this compound may possess stimulant properties akin to other piperidine derivatives. For instance, compounds with similar structures have been shown to increase dopamine release in vitro, which could have implications for conditions such as ADHD or depression.
Case Studies and Research Findings
A notable study published in 2020 evaluated the effects of various piperidine derivatives on neuropharmacological endpoints. The study found that certain modifications to the piperidine structure significantly affected receptor binding profiles and subsequent biological activity. Specifically, the introduction of fluorinated groups was shown to enhance potency against dopamine receptors .
Table 2: Comparative Biological Activity of Piperidine Derivatives
| Compound | IC50 (nM) | Receptor Target |
|---|---|---|
| 1-(4-(Fluoromethyl)piperidin-1-yl)... | 480 | Dopamine D2 |
| (R)-2-(3-(7-bromo-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidin-1-yl)-3-oxopropanenitrile | 360 | GSK-3β |
Toxicological Considerations
While exploring its therapeutic potential, it is also crucial to consider the toxicological profile of This compound . Compounds in this class may exhibit varied toxicity depending on their structural modifications. Some studies have reported adverse effects at higher concentrations, necessitating careful dose optimization in therapeutic contexts .
特性
IUPAC Name |
1-[4-(fluoromethyl)piperidin-1-yl]-2-(methylamino)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17FN2O/c1-11-7-9(13)12-4-2-8(6-10)3-5-12/h8,11H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMZDCQZKIXICJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)N1CCC(CC1)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















